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molecular formula C17H18O2 B8719939 4-(Hydroxymethyl)-4-(naphthalen-1-yl)cyclohexan-1-one CAS No. 61749-17-5

4-(Hydroxymethyl)-4-(naphthalen-1-yl)cyclohexan-1-one

Cat. No. B8719939
M. Wt: 254.32 g/mol
InChI Key: RALBAMYBZJONCT-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A solution of 3.84 g. (0.0123 mole) of 4-carboxy-4-(1-naphthyl)cyclohexanone, ethylene ketal (prepared in Example 29) in 80 ml. of tetrahydrofuran is added to 0.5 g. (0.013 mole) of lithium aluminum hydride in 10 ml. of tetrahydrofuran. Following about 6 hours of heating at reflux the mixture is cooled in ice and treated successively with 0.5 ml. of water, 0.5 ml. of 15% sodium hydroxide solution and 1.5 ml. of water. The resulting inorganic gel is collected on a filter and rinsed with ether. The combined filtrates are evaporated to dryness to give 3.95 g. (99% yield) of 4-hydroxymethyl-4-(1-naphthyl)cyclohexanone, ethylene ketal as an amorphous gum.
Name
4-carboxy-4-(1-naphthyl)cyclohexanone
Quantity
0.0123 mol
Type
reactant
Reaction Step One
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.013 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(O)=[O:2].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[OH:2][CH2:1][C:4]1([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
4-carboxy-4-(1-naphthyl)cyclohexanone
Quantity
0.0123 mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
Step Two
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0.013 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in ice
ADDITION
Type
ADDITION
Details
treated successively with 0.5 ml
CUSTOM
Type
CUSTOM
Details
The resulting inorganic gel is collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 3.95 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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